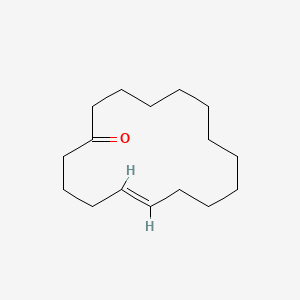

(E)-5-Cyclohexadecen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones . It is commonly used as a substitute for natural musk in perfumes, cosmetics, and soaps .

準備方法

Synthetic Routes and Reaction Conditions

5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthesis involves the following steps:

Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.

Grignard Reaction: The chlorinated product is then reacted with two moles of vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.

Oxy-Cope Rearrangement: The divinyl alcohol undergoes an oxy-Cope rearrangement to form 5-Cyclohexadecen-1-one.

Industrial Production Methods

The industrial production of 5-Cyclohexadecen-1-one follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product.

化学反応の分析

Types of Reactions

5-Cyclohexadecen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the double bond or the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

Flavor and Fragrance Industry

Overview

(E)-5-Cyclohexadecen-1-one is primarily recognized for its role as a key ingredient in the fragrance industry. Its unique scent profile enhances various products, making it a valuable component in perfumes and flavorings.

Case Study

A comprehensive review highlighted its inclusion in a range of fragrance formulations, where it contributes to complex scent profiles that appeal to consumers. The compound's stability and compatibility with other fragrance materials further bolster its utility in this sector .

Cosmetic Applications

Overview

In cosmetics, this compound is utilized for its emollient properties. It improves skin texture and moisture retention, making it an essential ingredient in creams, lotions, and other personal care products.

Data Table: Cosmetic Applications

| Application Type | Functionality | Product Examples |

|---|---|---|

| Moisturizers | Emollient | Face creams, body lotions |

| Fragrances | Scent enhancement | Perfumed body lotions |

| Skin Treatments | Texture improvement | Anti-aging creams |

Pharmaceutical Research

Overview

Research into this compound has revealed potential therapeutic effects. It is being explored for its ability to target specific health conditions, particularly in drug development.

Case Study

Studies have investigated the compound's impact on lipid metabolism, which is crucial for understanding various metabolic disorders. Its role as a bioactive compound suggests potential applications in developing treatments for conditions like obesity and diabetes .

Polymer Chemistry

Overview

In polymer chemistry, this compound serves as a precursor for synthesizing specialized polymers. These materials exhibit enhanced properties suitable for industrial applications.

Data Table: Polymer Applications

| Polymer Type | Properties Enhanced | Industrial Uses |

|---|---|---|

| Thermoplastics | Flexibility, durability | Automotive parts |

| Coatings | Chemical resistance | Protective coatings |

| Adhesives | Bond strength | Construction materials |

Biochemical Studies

Overview

The compound is also significant in biochemical research. It is used to study lipid metabolism and cellular processes, providing insights into various biological mechanisms.

Research Findings

Investigations have shown that this compound can influence cellular signaling pathways related to metabolism. This research contributes to understanding diseases linked to metabolic dysfunctions .

作用機序

The mechanism of action of 5-Cyclohexadecen-1-one involves its interaction with olfactory receptors, leading to the perception of its musk scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the characteristic musk odor .

類似化合物との比較

Similar Compounds

Civetone: A natural musk scent with a similar macrocyclic structure.

Muscone: Another natural musk compound with a similar structure and scent profile.

Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.

Uniqueness

5-Cyclohexadecen-1-one is unique due to its unsaturated structure, which imparts a distinct musk scent with floral, amber, and civet tones . This makes it a valuable substitute for natural musks in various applications.

特性

CAS番号 |

35951-24-7 |

|---|---|

分子式 |

C16H28O |

分子量 |

236.39 g/mol |

IUPAC名 |

(5E)-cyclohexadec-5-en-1-one |

InChI |

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |

InChIキー |

ABRIMXGLNHCLIP-SOFGYWHQSA-N |

SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 |

異性体SMILES |

C1CCCCCC(=O)CCC/C=C/CCCC1 |

正規SMILES |

C1CCCCCC(=O)CCCC=CCCCC1 |

Key on ui other cas no. |

37609-25-9 |

同義語 |

5-cyclohexadecen-1-one |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。